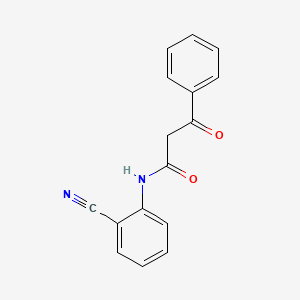

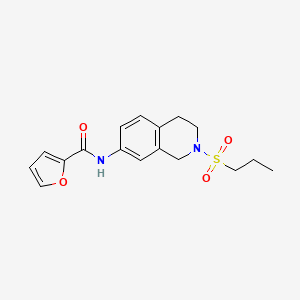

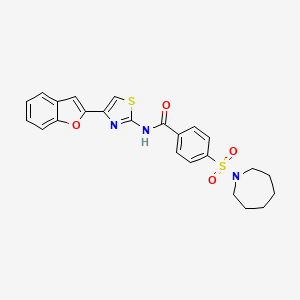

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-Cyanophenyl)picolinamide” is a compound with the CAS Number: 304650-02-0 and a molecular weight of 223.23 .

Synthesis Analysis

“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . The chloride was also obtained by a three-component one-pot reaction of N-(2-cyanophenyl)formamide in the presence of thionyl chloride and sulfuryl chloride .

Molecular Structure Analysis

The molecular formula of “N-(2-Cyanophenyl)picolinamide” is C13H9N3O . For “N-(2-Cyanophenyl)formamide”, the molecular formula is C8H6N2O and it has an average mass of 146.146 Da .

Chemical Reactions Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates using AlMe3 as a catalyst . Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties .

Physical And Chemical Properties Analysis

“N-(2-Cyanophenyl)picolinamide” has a predicted boiling point of 335.5±22.0 °C and a predicted density of 1.28±0.1 g/cm3 . It is stored sealed in a dry room .

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been synthesized and characterized using various techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra. These studies provide insights into the optimized molecular structure and properties such as vibrational frequencies and chemical shifts, contributing to a deeper understanding of its molecular characteristics (Demir et al., 2016).

Chemoselective Reactions

- N-(2-Cyanophenyl)-3-oxo-3-phenylpropanamide has been studied for its reactivity against various electrophiles. This research is significant for understanding its chemical behavior and potential applications in creating new compounds through chemoselective reactions (Hajji et al., 2002).

Enantioselective Reduction

- Investigations have shown that the compound can undergo enantioselective reduction by specific fungi, leading to the production of hydroxyamides. This process is important for synthesizing chiral compounds, which have a wide range of applications in pharmaceuticals and agrochemicals (Quirós et al., 1997).

Corrosion Inhibition

- This compound derivatives have been studied for their role as corrosion inhibitors, especially for metals like copper in acidic environments. This research is vital for industrial applications where corrosion prevention is crucial (Abu-Rayyan et al., 2022).

Electrophilic Amination

- The compound has been utilized in the electrophilic amination of carbanions. This process is essential in organic synthesis, allowing for the introduction of amine functionalities into various substrates (Armstrong et al., 2000).

Antimicrobial Properties

- Derivatives of this compound have been evaluated for their antimicrobial properties, demonstrating potential in developing new antimicrobial agents (Fuloria et al., 2009).

Quantum Mechanical and Molecular Docking Studies

- Quantum mechanical studies and molecular docking have been conducted to understand the compound's electronic properties and its interactions with biological targets. This research is crucial for the development of pharmaceuticals and understanding molecular interactions (Chandralekha et al., 2019).

作用機序

Target of Action

It is structurally similar to perampanel , a known selective non-competitive antagonist of AMPA receptors . Therefore, it’s plausible that N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide may also interact with AMPA receptors or similar targets.

Mode of Action

If we consider its structural similarity to perampanel, it might act as a negative allosteric modulator of ampa receptors . This means it could bind to a site on the AMPA receptors that is distinct from the active site, leading to conformational changes that decrease the receptor’s activity.

Pharmacokinetics

Perampanel, a structurally similar compound, is known to have a prolonged terminal half-life in humans of approximately 105 hours . It is primarily metabolized by the liver via CYP3A4 and/or CYP3A5 . These properties may provide some insight into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Safety and Hazards

将来の方向性

Future research could involve the synthesis of fused quinazolines by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with N,O-bifunctional nucleophiles . Another direction could be the exploration of the biological activities of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives .

特性

IUPAC Name |

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-13-8-4-5-9-14(13)18-16(20)10-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVSHLGEPDPBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)

![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)

![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)

![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)